2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane
Description
Properties
CAS No. |
676145-33-8 |
|---|---|
Molecular Formula |
C5H7BO2 |
Molecular Weight |
109.92 g/mol |
IUPAC Name |
2-prop-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3 |
InChI Key |
JNBGLHYAKSJDMQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C#CC |
Origin of Product |
United States |
Preparation Methods
Lithiation-Alkylation of Terminal Alkynes
A widely employed method involves the deprotonation of terminal alkynes followed by electrophilic trapping with boronate reagents. In a representative procedure, prop-1-yne is treated with n-butyllithium in tetrahydrofuran (THF) at −78°C to generate a lithium acetylide intermediate. Subsequent addition of 2-(iodomethyl)-1,3,2-dioxaborolane yields the target compound after warming to room temperature. This method typically achieves 40–60% yields , with purity dependent on rigorous exclusion of moisture.
Key challenges include the volatility of intermediates, necessitating rapid workup. For example, 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane must be added dropwise to prevent side reactions. Post-reaction quenching with aqueous NH₄Cl and extraction with ethyl acetate precede column chromatography (hexanes/EtOAc) to isolate the product.
| Parameter | Details |
|---|---|
| Starting Material | Prop-1-yne, 2-(iodomethyl)-1,3,2-dioxaborolane |
| Base | n-Butyllithium (2.5 M in hexanes) |
| Solvent | THF |
| Temperature | −78°C → RT |
| Yield | 40–60% |
Transition Metal-Catalyzed Borylation
Palladium and copper catalysts enable direct borylation of propargyl derivatives. A protocol utilizing bis(triphenylphosphine)palladium(II) chloride and IPr ligand in acetonitrile facilitates the coupling of propargyl alcohols with diboron reagents. For instance, prop-2-yn-1-ol reacts with bis(pinacolato)diboron under basic conditions (DBU) to afford the boronic ester in 70–85% yields .
This method benefits from mild conditions (room temperature) and functional group tolerance. However, ligand selection critically impacts efficiency; bulkier N-heterocyclic carbenes (NHCs) suppress β-hydride elimination.
Hydroboration of Propargyl Derivatives
Anti-Markovnikov hydroboration of 1-propynes using pinacolborane (HBpin) in the presence of lanthanide catalysts (e.g., yttrium complexes) provides regioselective access to the target compound. A representative reaction employs (η³-Flu-SiMe₂-N(tBu))Y(CH₂SiMe₃)(THF)₂ in toluene at 110°C, achieving 85–90% yields with exclusive cis-stereoselectivity.
Mechanistic studies confirm a σ-bond metathesis pathway, where the yttrium center activates HBpin for alkyne insertion.
Grignard Reagent-Mediated Synthesis
Propargyl Grignard reagents react with borate esters to form carbon-boron bonds. In one approach, propargyl magnesium bromide is treated with 2-chloro-1,3,2-dioxaborolane in diethyl ether, yielding the product after aqueous workup. This method, while straightforward, requires anhydrous conditions and achieves moderate yields (50–65% ).
Boronic Ester Exchange Reactions
Transesterification of boronic acids with pinacol under Dean-Stark conditions offers a high-yielding route (80–90% ). For example, 2-(prop-1-yn-1-yl)boronic acid and pinacol are refluxed in toluene with molecular sieves to azeotropically remove water. This method is scalable but necessitates pre-synthesis of the boronic acid.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Lithiation-Alkylation | 40–60 | Broad substrate scope | Moisture-sensitive intermediates |
| Metal-Catalyzed | 70–85 | Mild conditions | Costly ligands |
| Hydroboration | 85–90 | High regioselectivity | Specialized catalysts |
| Grignard | 50–65 | Simple setup | Moderate yields |
| Ester Exchange | 80–90 | High purity | Requires boronic acid precursor |
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The boron atom can participate in substitution reactions, forming new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Various boron-containing derivatives.
Scientific Research Applications
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, emphasizing substituent effects on reactivity, stability, and applications:
Reactivity and Stability
- Alkynyl vs. Alkenyl Derivatives : The propargyl group in 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is expected to exhibit higher reactivity in radical and cross-coupling reactions compared to alkenyl derivatives due to the electron-deficient triple bond . However, alkynyl boronates may be less stable under prolonged storage compared to aryl or alkyl-substituted analogs .
- Aryl vs. Alkyl Derivatives : Aryl-substituted dioxaborolanes (e.g., 2-(4-fluorobenzyl)) show enhanced stability and are widely used in Suzuki-Miyaura couplings, whereas alkyl derivatives like 2-(iodoethyl) () are prone to decomposition under light or heat .
Biological Activity
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with various biomolecules. The biological activity of this compound can be attributed to its interactions with enzymes, proteins, and nucleic acids.
Chemical Structure and Properties
The molecular formula of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is C₇H₉B O₂. The structure includes a boron atom coordinated to two oxygen atoms within a five-membered ring, along with a propynyl group that enhances its reactivity. This unique arrangement allows for diverse interactions in biological systems.
The biological activity of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is primarily linked to its ability to act as a boron electrophile. The boron atom can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
Biological Activities
Research has indicated several biological activities associated with 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane:
1. Enzyme Inhibition:
- The compound has been shown to inhibit certain enzymes by forming stable adducts through covalent bonding. This property is useful in designing inhibitors for therapeutic applications.
2. Anticancer Properties:
- Preliminary studies suggest that 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of cellular processes through interaction with critical proteins involved in cell proliferation.
3. Antimicrobial Activity:
- The compound has demonstrated potential antimicrobial properties against specific bacterial strains. Its ability to disrupt microbial cell walls or metabolic pathways may contribute to this activity.
Case Studies
Several studies have explored the biological implications of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane:
Study 1: Anticancer Activity
In vitro tests conducted on human cancer cell lines revealed that treatment with varying concentrations of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane resulted in significant cell death compared to control groups. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating a dose-dependent response.
Study 2: Enzyme Interaction
A study focused on the interaction between 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane and serine proteases demonstrated that the compound could effectively inhibit enzyme activity by forming a covalent bond at the active site. Kinetic assays showed a reduction in enzymatic activity by over 70% at optimal concentrations.
Comparative Analysis
To further understand the biological activity of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,4-Dimethyl-1,3,2-dioxaborolane | Structure | Moderate enzyme inhibition |
| 4-Bromo-2-(propynyl)-dioxaborolane | Structure | Enhanced anticancer properties |
| Pinacolborane | Structure | Used primarily as a reagent in organic synthesis |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
